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Introduction
Bis(sulfosuccinimidyl) glutarate (BS2G) is a water-soluble, homobifunctional, and membrane-

impermeant crosslinker.[1][2][3][4] It is an invaluable tool for covalently linking proteins and

other molecules containing primary amines, enabling the study of protein-protein interactions,

protein complex structures, and ligand-receptor binding.[1] BS2G features two N-

hydroxysulfosuccinimide (sulfo-NHS) esters that react specifically and efficiently with primary

amino groups (-NH2) at a pH range of 7-9 to form stable amide bonds.[1][5] This document

provides detailed application notes and protocols for utilizing BS2G in crosslinking

experiments, with a focus on optimal buffer conditions within the pH 7-9 range.

Chemical Properties and Mechanism of Action
BS2G consists of two sulfo-NHS esters connected by a 5-atom (7.7 Å) spacer arm.[2][4][6] Its

water-solubility, conferred by the sulfo groups, allows for crosslinking reactions in aqueous

buffers without the need for organic solvents that could potentially denature proteins.[1] The

membrane-impermeant nature of BS2G makes it particularly suitable for crosslinking cell

surface proteins.[2][4]

The reaction mechanism involves the nucleophilic attack of a primary amine (from a lysine

residue or the N-terminus of a protein) on the sulfo-NHS ester, leading to the formation of a

stable amide bond and the release of sulfo-N-hydroxysuccinimide.[1]
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Quantitative Data Summary
The following tables summarize key quantitative parameters for successful BS2G crosslinking

experiments.

Table 1: Recommended Buffer Conditions for BS2G Crosslinking

Parameter
Recommended
Range/Value

Notes

pH 7.0 - 9.0

Reaction efficiency increases

with higher pH within this

range.[5][7]

Buffer Type
Phosphate, HEPES,

Bicarbonate, Borate

Must be amine-free.[7][8] Avoid

buffers like Tris, glycine, or

ammonium bicarbonate during

the reaction.[9]

Buffer Concentration 20 - 100 mM

Common concentrations

include 20 mM HEPES and 25-

100 mM sodium phosphate.[5]

[6]

Table 2: BS2G Reaction Parameters
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Parameter
Recommended
Range/Value

Notes

BS2G Concentration 0.25 - 5 mM

The optimal concentration

depends on the protein

concentration and must be

determined empirically.[6][8]

Molar Excess (BS2G:Protein) 10-fold to 50-fold

For protein concentrations >5

mg/mL, use a 10-fold excess.

For <5 mg/mL, use a 20- to 50-

fold excess.[8]

Reaction Temperature
Room Temperature or 4°C (on

ice)

Reaction is faster at room

temperature.[6]

Reaction Time
30 - 60 minutes (Room Temp)

or 2 hours (on ice)

Longer incubation may be

necessary at lower

temperatures.[6][8]

Quenching Reagent
Tris, Glycine, or Ammonium

Bicarbonate

Added to stop the crosslinking

reaction.[6][8][10]

Quenching Concentration 10 - 50 mM
A final concentration of 20-50

mM Tris is commonly used.[8]

Quenching Time 15 minutes At room temperature.[8]

Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking in
Solution
This protocol provides a general workflow for crosslinking two purified proteins in solution.

Materials:

Purified protein samples

BS2G crosslinker
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Amine-free buffer (e.g., 20 mM HEPES, pH 7.5 or 100 mM Sodium Phosphate, pH 7.4)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Desalting columns

Procedure:

Buffer Exchange: Ensure protein samples are in an amine-free buffer. If necessary, perform

buffer exchange using dialysis or desalting columns.

Prepare BS2G: Immediately before use, dissolve BS2G in the reaction buffer to the desired

stock concentration (e.g., 10 mM). BS2G is moisture-sensitive, so allow the vial to equilibrate

to room temperature before opening.[6]

Prepare Protein Mixture: Mix the bait and prey proteins in an appropriate molar ratio in the

reaction buffer. A typical protein concentration is in the micromolar range to reduce unwanted

intermolecular crosslinking.[5]

Initiate Crosslinking: Add the BS2G stock solution to the protein mixture to achieve the

desired final concentration (e.g., 1 mM).

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice.

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration

of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).

Incubate Quench: Incubate for 15 minutes at room temperature to ensure all unreacted

BS2G is quenched.

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass

spectrometry, or other downstream applications. If necessary, remove excess crosslinker

and quenching reagent by desalting.

Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells.
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Materials:

Suspension or adherent cells

BS2G crosslinker

Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (amine-free)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Cell lysis buffer

Procedure:

Cell Preparation: Wash cells twice with ice-cold PBS to remove any amine-containing culture

media. Resuspend or keep adherent cells in ice-cold PBS.

Prepare BS2G: Immediately before use, dissolve BS2G in PBS to the desired stock

concentration.

Initiate Crosslinking: Add the BS2G stock solution to the cell suspension to a final

concentration of 1-2 mM.

Incubation: Incubate the reaction for 30 minutes on ice.

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration

of 10-20 mM.

Incubate Quench: Incubate for 15 minutes on ice.

Cell Lysis: Wash the cells with PBS to remove excess crosslinker and quenching reagent.

Lyse the cells using an appropriate lysis buffer.

Analysis: The cell lysate containing crosslinked proteins is ready for downstream analysis

such as immunoprecipitation and Western blotting.
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Caption: Reaction mechanism of BS2G crosslinking with primary amines.
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Caption: General experimental workflow for BS2G crosslinking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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